molecular formula C17H22N2O5 B13972048 (5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate

Cat. No.: B13972048
M. Wt: 334.4 g/mol
InChI Key: NXMKCEKENYJMMR-SBXXRYSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate” is a chiral pyrrolidinone derivative characterized by a stereochemically defined (5R) configuration. Its structure includes a tert-butyl carbamate group, a 2-oxopyrrolidine core, a 3-methyl substituent, and a 4-nitrobenzyl moiety. The tert-butyl group serves as a sterically bulky protecting group, enhancing stability during synthetic processes, while the nitro group on the benzyl substituent provides electron-withdrawing properties that may influence reactivity in downstream transformations, such as reductions to amines .

This compound is likely synthesized via asymmetric catalysis or enantioselective methods, given the high stereochemical purity implied by its (5R) designation. Pyrrolidinone derivatives are frequently employed as intermediates in pharmaceutical synthesis, particularly for alkaloids or protease inhibitors. The nitrobenzyl group may also position this compound as a precursor for bioorthogonal reactions or prodrug activation strategies.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl (5R)-3-methyl-5-[(4-nitrophenyl)methyl]-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-11-9-14(10-12-5-7-13(8-6-12)19(22)23)18(15(11)20)16(21)24-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3/t11?,14-/m1/s1

InChI Key

NXMKCEKENYJMMR-SBXXRYSUSA-N

Isomeric SMILES

CC1C[C@@H](N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CC(N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 3-oxopyrrolidine-1-carboxylate

This intermediate is commercially available but can also be synthesized by cyclization and protection steps starting from suitable amino acid derivatives. The tert-butyl group serves as a protecting group for the carboxylate, stable under various reaction conditions.

Introduction of the 3-Methyl Group

The 3-methyl substituent is introduced by nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to the ketone group of tert-butyl 3-oxopyrrolidine-1-carboxylate. Several experimental conditions have been reported:

Yield (%) Reaction Conditions Experimental Details
92 20°C, 1 h, inert atmosphere Methylmagnesium bromide added dropwise to tert-butyl 3-oxopyrrolidine-1-carboxylate in diethyl ether; quenched with NH4Cl; extracted with ethyl acetate; dried and concentrated. Trituration with n-pentane yielded the product.
83.8 -10°C, 1 h, THF/diethyl ether, with ZnCl2 and LiCl ZnCl2 and LiCl added to dry THF; MeMgBr solution added dropwise; tert-butyl 3-oxopyrrolidine-1-carboxylate added slowly; reaction monitored by HPLC; quenched with saturated NH4Cl; extracted and purified to yield tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.
70 -78°C, 4 h, anhydrous THF tert-Butyl 3-oxopyrrolidine-1-carboxylate in THF cooled to -78°C; 1 M MeMgBr in butyl ether added dropwise; stirred 4 h; quenched with water; extracted and purified by silica flash chromatography.
69 0-20°C, 1 h, diethyl ether tert-Butyl 3-oxopyrrolidine-1-carboxylate cooled to 0°C; 3 M MeMgBr added; warmed to ambient temperature; quenched with saturated NH4Cl; extracted and purified by column chromatography.

These data indicate that the reaction proceeds efficiently under mild to low-temperature conditions, with yields ranging from 69% to 92%, depending on exact conditions and scale.

Installation of the 4-Nitrobenzyl Group at the 5-Position

The 4-nitrobenzyl substituent is typically introduced via reductive amination or nucleophilic substitution on a suitable precursor. One patent describes a multi-step process involving:

  • Formation of an intramolecular urea intermediate.
  • Cleavage of the tert-butyl ester to generate a carboxylic acid or ammonium salt.
  • Derivatization steps including removal or substitution of protecting groups.
  • Introduction of the benzyl group or its derivatives via nucleophilic substitution or reductive amination with sodium triacetoxyborohydride as the reducing agent.

For example, a reaction mixture containing tert-butyl 3-oxopyrrolidine-1-carboxylate, 1,2-dichloroethane, glacial acetic acid, and the benzyl precursor was stirred at room temperature, followed by sodium triacetoxyborohydride addition and heating at 50°C for 2 hours. The product was extracted, washed, dried, and purified by column chromatography, yielding the benzylated pyrrolidine derivative in 83.7% yield.

Purification and Characterization

Purification is generally performed by silica gel column chromatography using petroleum ether/ethyl acetate gradients. Characterization includes:

  • Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy showing characteristic chemical shifts for the tert-butyl group, methyl substituent, and aromatic protons.
  • Mass spectrometry (MS) confirming molecular ion peaks consistent with the expected molecular weight.
  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
tert-Butyl 3-oxopyrrolidine-1-carboxylate synthesis Commercial or cyclization/protection methods N/A Starting material
3-Methyl introduction Methylmagnesium bromide, THF or diethyl ether, 0–20°C 69–92 ZnCl2 and LiCl additives improve yield and selectivity
4-Nitrobenzyl group installation Benzyl precursor, sodium triacetoxyborohydride, 1,2-dichloroethane, 50°C ~83.7 Reductive amination conditions; mild acid present to facilitate reaction
Purification Silica gel chromatography N/A Gradient elution with petroleum ether/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid under basic conditions.

    Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) for ester hydrolysis.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the carboxylic acid derivative.

    Substitution: Formation of substituted nitrobenzyl derivatives.

Scientific Research Applications

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Similarities :

  • Protecting Groups : Both compounds utilize tert-butyl esters for carboxylate protection, a strategy that improves solubility and prevents unwanted side reactions during synthesis .
  • Stereochemical Control: Compound 169 was synthesized with a (2R,3R) configuration via an indanol bisoxazoline catalyst, achieving high enantiomeric excess (ee). This parallels the (5R) stereochemistry of the target compound, suggesting shared reliance on chiral catalysts for enantioselective synthesis .

Key Differences :

  • Core Structure : Compound 169 features a glutamic acid backbone, whereas the target compound contains a 2-oxopyrrolidine ring. The latter’s lactam structure may confer greater rigidity and influence binding affinity in biological systems.
  • Functional Groups: The nitrobenzyl group in the target compound contrasts with the phenylmethylene group in Compound 167.

Bicyclic Carbamate Derivative (European Patent Application)

Key Similarities :

  • Carbamate Protection : Both compounds employ tert-butyl carbamate groups, a common strategy to protect amines during multi-step syntheses .
  • Synthetic Reagents : The patent compound’s synthesis involves n-BuLi and LiAlH4, reagents often used in deprotonation and reduction steps, which may overlap with methodologies applicable to the target compound .

Key Differences :

  • Structural Complexity: The patent compound incorporates a bicyclo[2.2.2]octane framework and a triisopropylsilyl-protected pyrrolopyridine ring, increasing steric hindrance and synthetic complexity compared to the simpler pyrrolidinone core of the target compound.

Comparative Data Table

Feature Target Compound Compound 169 Bicyclic Carbamate
Core Structure 2-Oxopyrrolidine Glutamic acid derivative Bicyclo[2.2.2]octane + pyrrolopyridine
Protecting Groups tert-Butyl carbamate tert-Butyl ester tert-Butyl carbamate
Key Substituents 4-Nitrobenzyl, 3-methyl Phenylmethylene, 3-methyl Triisopropylsilyl, 5-chloro pyrrolopyridine
Stereochemistry (5R) (2R,3R) Not specified
Synthetic Method Likely asymmetric catalysis Indanol bisoxazoline-catalyzed 1,4-addition n-BuLi/LiAlH4, Dess-Martin oxidation
Potential Applications Pharmaceutical intermediate, prodrug precursor Chiral building block Kinase inhibitor candidate

Research Findings and Implications

  • Reactivity : The nitro group in the target compound distinguishes it from analogs, enabling unique transformations (e.g., catalytic hydrogenation to an amine) for functional diversification .
  • Stereochemical Purity : Both the target compound and Compound 169 rely on advanced catalytic systems to achieve high ee, underscoring the importance of chiral induction in medicinal chemistry .
  • Stability : The tert-butyl carbamate group in the target compound and the patent derivative enhances thermal and hydrolytic stability compared to methyl or benzyl carbamates.

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis

StepConditionsYieldReference
Boc ProtectionBoc2_2O, DMAP, CH2_2Cl2_2, 0°C92%
4-Nitrobenzylation4-Nitrobenzyl bromide, K2_2CO3_3, DMF78%
Final DeprotectionTFA/CH2_2Cl2_2 (1:1), rt, 1h95%

Q. Table 2. Spectroscopic Reference Data

TechniqueKey SignalsReference
1H^1H-NMR (CDCl3_3)δ 1.45 (s, 9H, t-Bu), δ 4.18 (m, 1H, H5)
HRMS (ESI+)[M+H]+^+ m/z 375.1782 (calc.)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.